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Compound of Interest

Compound Name: Keto Ziprasidone

Cat. No.: B3030221

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory requirements and analytical
methodologies for controlling Keto Ziprasidone, a key process-related impurity in the
manufacturing of the atypical antipsychotic drug, Ziprasidone. The information presented herein
is intended to assist researchers, quality control analysts, and drug development professionals
in ensuring compliance with international standards.

Executive Summary

Ziprasidone is a widely prescribed medication for the treatment of schizophrenia and bipolar
disorder. As with any pharmaceutical product, controlling impurities is critical to ensure its
safety and efficacy. One such impurity, known as Keto Ziprasidone, is a process-related
impurity that requires careful monitoring. This guide benchmarks the acceptance criteria for
Keto Ziprasidone as defined by major pharmacopoeias and provides a detailed analytical
protocol for its quantification.

Regulatory Landscape for Ziprasidone Impurities

The control of impurities in active pharmaceutical ingredients (APIs) like Ziprasidone is
governed by international guidelines, primarily those from the International Council for
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Harmonisation (ICH), and enforced by national regulatory bodies through pharmacopoeial

monographs.

Identification of Keto Ziprasidone

Keto Ziprasidone is chemically identified as 5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)-1-

oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. It is recognized as a specified impurity in both

the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

o United States Pharmacopeia (USP): Referred to as Ziprasidone Related Compound B.

o European Pharmacopoeia (Ph. Eur.): Referred to as Ziprasidone Impurity B.

Comparative Regulatory Limits

The table below summarizes the acceptance criteria for Keto Ziprasidone in the drug

substance as specified by the leading pharmacopoeias.

Regulatory Body /
Pharmacopoeia

Impurity Name

Acceptance Criteria (for
Ziprasidone
Hydrochloride)

United States Pharmacopeia
(USP-NF)

Ziprasidone Related

Compound B

Not More Than (NMT) 0.2%[1]

European Pharmacopoeia (Ph.
Eur.)

Ziprasidone Impurity B

Typically aligned with ICH
guidelines; specific monograph
limits are to be consulted.
General guidance suggests
similar control levels to USP

for specified impurities.

ICH Q3A/B Guidelines

Specified Impurity

Identification Threshold: <
0.10% to > 0.05% depending
on Maximum Daily Dose.
Quialification Threshold: <
0.15% to > 0.05% or 1.0 mg
per day Total Daily Intake,

whichever is lower.
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Analytical Control Strategy

A robust analytical method is essential for the accurate quantification of Keto Ziprasidone.
High-Performance Liquid Chromatography (HPLC) is the most widely accepted technique for
this purpose.

Recommended Analytical Method: HPLC

The following experimental protocol is a composite based on methodologies described in the
USP monograph and related scientific publications for the determination of Ziprasidone and its
related compounds.

Experimental Protocol: HPLC Analysis of Keto Ziprasidone (Ziprasidone Related Compound
B)
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Parameter Specification

High-Performance Liquid Chromatography

Chromatographic System _ '
(HPLC) with UV detection

Column 4.6-mm x 15-cm; 5-um packing L7 (C8)[1]

Column Temperature 30°C[1]

Gradient elution with a mixture of a buffer

solution and an organic modifier. For example, a

Mobile Phase . .
gradient of acetonitrile and a phosphate buffer.
[1]
6.8 g/L of monobasic potassium phosphate in
Buffer water. Adjust with phosphoric acid to a pH of
3.0.[1]
Detector Wavelength UV 229 nm
Flow Rate 1.5 mL/min
Injection Volume 10 uL

- Resolution: Not less than 1.5 between
Ziprasidone Related Compound B and

System Suitability Ziprasidone Related Compound F. - Relative
Standard Deviation (RSD): Not more than 5.0%
for replicate injections of the standard solution

containing Ziprasidone Related Compound B.

_ A solution of known concentration of USP
Standard Solution ) )
Ziprasidone Related Compound B RS.

) A solution of the Ziprasidone drug substance at
Sample Solution » ]
a specified concentration.

Experimental Workflow

The logical workflow for benchmarking Keto Ziprasidone impurity levels is depicted in the
following diagram.
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Workflow for Benchmarking Keto Ziprasidone Impurity
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Benchmarking workflow for Keto Ziprasidone.
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Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the
analytical method. Ziprasidone should be subjected to stress conditions such as acid and base
hydrolysis, oxidation, heat, and photolysis to ensure that Keto Ziprasidone and other
degradation products are well-separated from the main peak and from each other.

Conclusion

The control of Keto Ziprasidone, also known as Ziprasidone Related Compound B (USP) and
Impurity B (Ph. Eur.), is a critical aspect of ensuring the quality and safety of Ziprasidone drug
substance and product. The established regulatory limit of not more than 0.2% by the USP
provides a clear benchmark for manufacturers. Adherence to a validated, stability-indicating
HPLC method, as outlined in this guide, is essential for accurate monitoring and reporting of
this impurity, thereby ensuring compliance with global regulatory standards. Researchers and
drug developers should consult the latest versions of the relevant pharmacopoeias for the most

current requirements.

Signaling Pathway Diagram

The following diagram illustrates the relationship between the different names for the Keto
Ziprasidone impurity and the regulatory bodies that define them.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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